Insulin lispro - 133107-64-9

Insulin lispro

Catalog Number: EVT-355426
CAS Number: 133107-64-9
Molecular Formula: C257H383N65O77S6
Molecular Weight: 5814 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Insulin lispro is a rapid-acting insulin analog, structurally similar to human insulin but with a modified amino acid sequence. [, , , , , ] It is a synthetic peptide hormone produced through recombinant DNA technology. [, , , ] Insulin lispro serves as a valuable tool in scientific research, particularly in understanding glucose metabolism, insulin action, and diabetes management. [, , , , , , ]

Synthesis Analysis

Insulin lispro is synthesized using recombinant DNA technology. [, , , ] The process involves:

  • Gene Modification: The human insulin gene is modified to reverse the amino acids proline (Pro) and lysine (Lys) at positions 28 and 29 of the insulin B-chain, respectively. [, , , ]
  • Expression in Host: The modified gene is introduced into a host organism, typically Escherichia coli or yeast, for expression. [, ]
  • Purification: The expressed insulin lispro is then purified from the host organism to obtain the final product. [, ]
Molecular Structure Analysis

Insulin lispro's molecular structure is almost identical to human insulin, with the exception of the reversed amino acid positions at B28 and B29. [, , , , ] This simple modification has a significant impact on the molecule's self-association properties. [, , , ]

Human insulin tends to form dimers and hexamers in solution, which delays its absorption after subcutaneous injection. [, , ] The B28-B29 inversion in insulin lispro disrupts this self-association, leading to a faster dissociation into monomers upon injection. [, , ] This results in a more rapid onset and shorter duration of action compared to human insulin. [, , , , , , ]

Chemical Reactions Analysis
  • Deamidation: A common degradation pathway for insulin, particularly at position 21 in the A-chain. []
  • High-Molecular-Weight Protein (HMWP) Formation: A time-dependent increase in HMWP and other chemical transformation products can occur during storage, but the levels remain below specified limits. []
Mechanism of Action

Insulin lispro's mechanism of action is identical to that of human insulin. [, , , ] It binds to insulin receptors on target cells, triggering a cascade of intracellular signaling events that ultimately result in:

  • Glucose Uptake: Increased glucose uptake by muscle and adipose tissue. [, , , ]
  • Glycogen Synthesis: Enhanced glycogen synthesis in the liver. [, , , ]
  • Inhibition of Gluconeogenesis: Suppression of hepatic glucose production. [, , , ]

The faster onset and shorter duration of action of insulin lispro are due to its rapid dissociation into monomers upon injection, allowing for quicker absorption into the bloodstream. [, , ]

Applications

1. Glucose Metabolism Studies: Insulin lispro is used in euglycemic clamp studies to assess glucose metabolism and insulin sensitivity in individuals with and without diabetes. [, , ] Its rapid onset and short duration of action make it ideal for precisely controlling blood glucose levels during these experiments. [, , ]

2. Insulin Action Research: Researchers utilize insulin lispro to investigate the dynamics of insulin action on target tissues, such as muscle and adipose tissue, in various experimental models. [, , , ] Its faster absorption provides a more accurate assessment of the immediate effects of insulin on glucose uptake and other metabolic processes. [, , ]

3. Pharmacokinetic and Pharmacodynamic Studies: Insulin lispro is employed to study the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (mechanism of action and effect on the body) properties of insulin analogs. [, , , , , ] These studies help researchers understand how insulin analogs differ from human insulin in terms of their actions and effects in the body. [, , , , , ]

4. Insulin Delivery System Development: Researchers are exploring the use of insulin lispro in developing novel insulin delivery systems, such as continuous subcutaneous insulin infusion (CSII) devices and implantable pumps. [, , , ] The rapid onset and short duration of action of insulin lispro make it particularly suitable for these applications, allowing for tighter glycemic control. [, , , ]

5. Placental Transfer Studies: Insulin lispro has been used in in vitro placental perfusion studies to investigate whether it crosses the placenta and reaches the fetus. [] These studies are crucial in determining the safety of insulin analogs during pregnancy. []

Future Directions
  • Developing Ultra-Rapid Insulin Analogs: Investigating new insulin analogs with even faster onset and shorter duration of action than insulin lispro, potentially achieving near-physiological insulin profiles. [, ]
  • Improving Insulin Delivery Systems: Exploring novel delivery methods for insulin lispro, including inhaled insulin formulations and closed-loop insulin delivery systems that automatically adjust insulin delivery based on real-time glucose monitoring. [, ]
  • Personalizing Insulin Therapy: Developing algorithms and strategies for personalizing insulin lispro therapy based on individual patient characteristics and lifestyle factors to optimize glycemic control and minimize the risk of hypoglycemia. [, ]
  • Investigating Long-Term Effects: Conducting long-term studies to assess the safety and efficacy of insulin lispro in diverse populations, including children, pregnant women, and individuals with renal impairment. [, , ]

Insulin Aspart

Compound Description: Insulin aspart (NovoRapid) is another rapid-acting insulin analog created by replacing the amino acid proline at position B28 of human insulin with aspartic acid []. This substitution reduces the molecule's tendency to self-associate, leading to a faster absorption rate and shorter duration of action compared to regular human insulin [].

Relevance: Insulin aspart shares a similar pharmacologic profile with insulin lispro, both being rapid-acting insulin analogs used for mealtime glucose control. Studies have investigated both analogs in continuous subcutaneous insulin infusion (CSII) therapy for type 2 diabetes and found comparable efficacy and safety profiles []. Both compounds offer faster onset and shorter duration of action compared to regular human insulin, making them suitable for mealtime glucose management.

Insulin Lispro Protamine Suspension

Compound Description: Insulin lispro protamine suspension is an intermediate-acting insulin formulation that combines insulin lispro with protamine [, ]. The addition of protamine, a protein that delays insulin absorption, extends the duration of action of insulin lispro.

Relevance: Insulin lispro protamine suspension offers an extended duration of action compared to insulin lispro alone, making it suitable for providing basal insulin coverage. This compound is often used in pre-mixed formulations with insulin lispro to provide both mealtime and basal insulin coverage [, , ].

Neutral Protamine Lispro (NPL)

Compound Description: Neutral protamine lispro (NPL) is an intermediate-acting insulin formulation that combines insulin lispro with protamine in a specific ratio to achieve a desired pharmacokinetic profile [].

Relevance: Similar to insulin lispro protamine suspension, NPL provides an extended duration of action compared to insulin lispro alone. NPL is commonly used in pre-mixed formulations with insulin lispro to provide both mealtime and basal insulin coverage. Studies have shown that insulin lispro/NPL mixtures demonstrate better postprandial glucose control and a potentially lower risk of hypoglycemia compared to human insulin mixtures [].

Regular Human Insulin

Compound Description: Regular human insulin is a short-acting insulin formulation that is chemically identical to the insulin produced by the human pancreas [, , , , , , , , , ]. It is commonly used for mealtime glucose control but has a slower onset and longer duration of action compared to rapid-acting insulin analogs like insulin lispro and insulin aspart.

Insulin Glargine

Compound Description: Insulin glargine is a long-acting insulin analog designed to provide a consistent, peakless basal insulin level over 24 hours [, ]. It is commonly used in combination with mealtime insulin to achieve optimal blood glucose control in individuals with diabetes.

Relevance: Insulin glargine is often used as the basal insulin component in treatment regimens that also include insulin lispro as the mealtime insulin component [, ]. This combination allows for flexible meal times and improved postprandial glucose control provided by insulin lispro, while insulin glargine ensures a stable basal insulin level throughout the day.

Ultra-Rapid Insulin Lispro (URLi)

Compound Description: Ultra-rapid insulin lispro (URLi) is a novel formulation of insulin lispro designed for an even faster onset of action compared to standard insulin lispro []. This is achieved through the addition of excipients that enhance the absorption of insulin lispro.

Hoechst 21 PH Insulin

Compound Description: Hoechst 21 PH insulin is a type of human insulin formulation specifically designed for use in implantable insulin pumps []. This formulation aims to enhance insulin stability at body temperature, reducing the risk of insulin precipitation and aggregation within the pump and infusion set.

Relevance: While not directly structurally related to insulin lispro, Hoechst 21 PH insulin highlights the importance of insulin stability for continuous insulin delivery methods, including continuous subcutaneous insulin infusion (CSII), a delivery method commonly employed with insulin lispro [, ]. This comparison emphasizes the ongoing research and development efforts to optimize insulin formulations for different delivery systems and achieve optimal therapeutic outcomes.

Properties

CAS Number

133107-64-9

Product Name

Insulin lispro

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C257H383N65O77S6

Molecular Weight

5814 g/mol

InChI

InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1

InChI Key

AIRYAONNMGRCGJ-FHFVDXKLSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N

Synonyms

28(B)-Lys-29(B)-Pro-insulin
28(B)-lysine-29(B)-prolineinsulin
Humalog
Humalog Kwikpen
insulin LISPRO
insulin, Lys(28B)-Pro(29B)-
insulin, lysyl(28B)-prolyl(28B)-
Kwikpen, Humalog
lispro
Lispro, Insulin
LYSPRO

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.